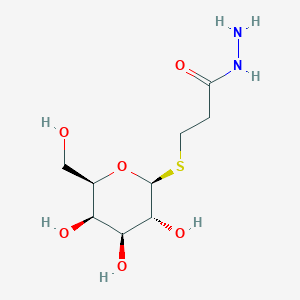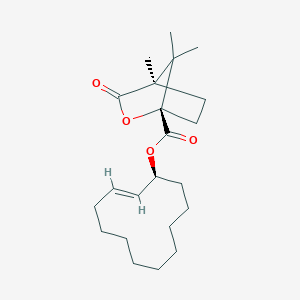![molecular formula C9H14N4O4 B039826 2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate CAS No. 118966-30-6](/img/structure/B39826.png)
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This molecule is also known as ACEA and is a selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
ACEA is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by ACEA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of various physiological processes, including pain, appetite, and memory.
Biochemical and Physiological Effects:
ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system. It has been shown to modulate pain perception, appetite, and memory. ACEA has also been shown to modulate neuronal activity and synaptic plasticity, suggesting a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ACEA has several advantages as a tool for scientific research. It is a highly selective agonist of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. It has also been shown to have high potency and efficacy, allowing for the modulation of physiological processes at low concentrations. However, ACEA also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on ACEA. One area of interest is the potential therapeutic applications of ACEA in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective and potent CB1 receptor agonists for use in scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ACEA and its potential limitations as a tool for scientific research.
Synthesemethoden
The synthesis of ACEA involves several steps, including the reaction of 5-amino-4-carbamoylimidazole with 2-(bromomethyl)ethyl acetate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of ACEA.
Wissenschaftliche Forschungsanwendungen
ACEA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to modulate various physiological processes, including pain, appetite, and memory. ACEA has also been used to study the effects of CB1 receptor activation on neuronal activity and synaptic plasticity.
Eigenschaften
CAS-Nummer |
118966-30-6 |
|---|---|
Molekularformel |
C9H14N4O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-[(5-amino-4-carbamoylimidazol-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H14N4O4/c1-6(14)17-3-2-16-5-13-4-12-7(8(13)10)9(11)15/h4H,2-3,5,10H2,1H3,(H2,11,15) |
InChI-Schlüssel |
SCOKPTHVGOEBIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
Kanonische SMILES |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)











